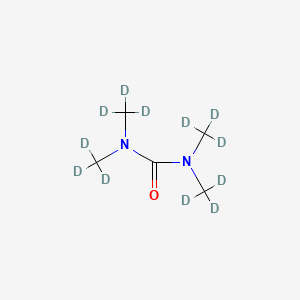

Tetra((2H3)methyl)urea

Description

Significance of Deuterium-Labeled Compounds as Mechanistic Probes in Organic and Inorganic Systems

Deuterium-labeled compounds are particularly valuable tools for investigating reaction mechanisms in both organic and inorganic chemistry. nih.govfiveable.me The replacement of a hydrogen atom (¹H) with a deuterium (B1214612) atom (²H) can lead to a phenomenon known as the kinetic isotope effect (KIE). symeres.comscispace.com This effect arises because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond, resulting in a higher activation energy for reactions that involve breaking this bond. fiveable.mescispace.com By measuring the rate of a reaction with a deuterated substrate and comparing it to the rate with the non-deuterated substrate, chemists can gain insights into the rate-determining step of the reaction and the nature of the transition state. fiveable.me

Deuterium labeling is also instrumental in:

Elucidating reaction pathways: By tracking the position of the deuterium label in the products, researchers can deduce the sequence of bond-breaking and bond-forming events. nih.govfiveable.me

Studying metabolic pathways: In biochemistry, deuterium-labeled compounds are used to trace the metabolic fate of molecules within a biological system. ontosight.aiclearsynth.com

Enhancing analytical techniques: Deuterated compounds serve as excellent internal standards in quantitative mass spectrometry, improving the accuracy and precision of measurements. acs.orgacs.org

Historical Context and Evolution of Urea (B33335) Derivatives in Fundamental Chemical Investigations

Urea, first discovered in urine in 1727 by Herman Boerhaave, holds a significant place in the history of chemistry. wikipedia.orgacs.org Its artificial synthesis from inorganic starting materials by Friedrich Wöhler in 1828 was a landmark event that challenged the prevailing theory of vitalism and is often considered the birth of modern organic chemistry. wikipedia.orgnih.govnih.gov

Over the years, urea and its derivatives have become fundamental building blocks in synthetic organic chemistry and medicinal chemistry. nih.govnih.gov The urea functional group is a key structural motif in a wide range of pharmaceuticals due to its ability to form stable hydrogen bonds with biological targets. nih.gov The development of various synthetic methodologies has allowed for the creation of a vast library of urea derivatives with diverse biological activities. nih.govmdpi.com These compounds have found applications as anticonvulsants, anti-inflammatory agents, and antiviral drugs. nih.gov

Specific Research Relevance of Tetra((2H3)methyl)urea as a Precisely Isotope-Labeled System

Tetra((2H3)methyl)urea, also known as tetramethylurea-d12, is the deuterated analog of tetramethylurea where all twelve hydrogen atoms in the four methyl groups are replaced with deuterium. ontosight.ai This precise and complete isotopic labeling makes it a valuable tool in several areas of research. ontosight.ai

One of its primary applications is in Nuclear Magnetic Resonance (NMR) spectroscopy . ontosight.ai Due to the absence of protons, it can be used as a non-interfering solvent or as an internal standard for quantifying other compounds in a sample. ontosight.ai

In chemical synthesis , Tetra((2H3)methyl)urea can act as a precursor for the synthesis of other deuterated compounds. ontosight.ai Its use allows for the introduction of deuterated methyl groups into more complex molecules, which are crucial for mechanistic and metabolic studies. ontosight.ai

In the fields of biology and biochemistry , this compound and other deuterated molecules are utilized to investigate metabolic pathways, protein folding, and drug-protein interactions at a molecular level. ontosight.ai The distinct mass of deuterium allows for its easy tracking within complex biological systems. ontosight.ai

Scope and Objectives of Contemporary Research on Tetra((2H3)methyl)urea and Related Isotopologues

Current research involving Tetra((2H3)methyl)urea and its isotopologues is focused on several key areas:

Advanced Mechanistic Studies: Researchers continue to employ Tetra((2H3)methyl)urea to probe complex reaction mechanisms, particularly in organometallic chemistry and catalysis. The complete deuteration provides a clear signal for tracking the fate of the methyl groups.

Development of Novel Synthetic Methodologies: Efforts are ongoing to develop more efficient and selective methods for the synthesis of Tetra((2H3)methyl)urea and other specifically labeled isotopologues. This includes exploring new catalytic systems and reaction conditions.

Applications in Materials Science: The unique properties of deuterated compounds are being explored in materials science. For instance, the kinetic isotope effect can influence the properties of organic light-emitting diodes (OLEDs). acs.org

Quantitative Proteomics and Metabolomics: The use of stable isotope-labeled compounds like Tetra((2H3)methyl)urea is central to quantitative "omics" studies. These compounds are used as internal standards for the accurate quantification of proteins and metabolites in complex biological samples. nih.gov

Interactive Data Table: Properties of Tetramethylurea

| Property | Value | Reference |

| Molar Mass | 116.164 g·mol⁻¹ | wikipedia.org |

| Appearance | Colorless liquid | wikipedia.org |

| Density | 0.968 g/mL | wikipedia.org |

| Melting Point | -1.2 °C (29.8 °F; 271.9 K) | wikipedia.org |

| Boiling Point | 176.5 °C (349.7 °F; 449.6 K) | wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

1,1,3,3-tetrakis(trideuteriomethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-6(2)5(8)7(3)4/h1-4H3/i1D3,2D3,3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQQQNCBBIEMEU-MGKWXGLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)N(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199226 | |

| Record name | Tetra((2H3)methyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51219-89-7 | |

| Record name | Urea, tetra(methyl-d3)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51219-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetra((2H3)methyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051219897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetra((2H3)methyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetra[(2H3)methyl]urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization of Tetra 2h3 Methyl Urea for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity, Structure, and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure, dynamics, and purity of molecules. In the context of isotopically labeled compounds like Tetra((2H3)methyl)urea, NMR provides detailed insights into the success of deuteration and its effects on the molecular properties.

Deuterium (B1214612) (²H) NMR for Confirmation of Labeling Pattern and Purity

Deuterium (²H) NMR spectroscopy is a direct and effective method for confirming the isotopic labeling pattern and assessing the purity of Tetra((2H3)methyl)urea. magritek.com Since the chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, the spectrum of Tetra((2H3)methyl)urea is expected to show a single resonance corresponding to the deuterium atoms in the methyl groups. The presence of a single peak confirms that deuteration has occurred at the intended methyl positions.

The isotopic purity can be quantified by comparing the integral of the ²H signal to that of any residual proton signals in the ¹H NMR spectrum. nih.govwiley.com For highly deuterated compounds, where residual proton signals are weak, ²H NMR becomes an essential tool for both structural verification and determination of deuterium enrichment. The use of non-deuterated solvents is possible in ²H NMR, which can simplify the spectrum by eliminating solvent signals.

¹H and ¹³C NMR Spectral Analysis in Relation to Deuteration

The ¹H NMR spectrum of non-deuterated tetramethylurea displays a single sharp singlet for the twelve equivalent methyl protons, typically around 2.81 ppm. researchgate.net In the case of Tetra((2H3)methyl)urea, the intensity of this peak is significantly diminished, and its disappearance is a primary indicator of successful deuteration. magritek.com Any remaining small signal at this chemical shift would correspond to the residual, non-deuterated methyl groups.

In the ¹³C NMR spectrum of unlabeled tetramethylurea, two signals are observed: one for the carbonyl carbon (around 165.3 ppm) and another for the methyl carbons (around 38.6 ppm). researchgate.netrsc.org Upon deuteration of the methyl groups, the signal for these carbons will exhibit a multiplet splitting pattern due to coupling with deuterium, which has a nuclear spin of 1. The multiplicity follows the 2nI+1 rule, where n is the number of deuterium atoms and I is the spin. For a -CD₃ group, this results in a septet. Additionally, deuteration causes an upfield shift in the ¹³C resonance of the directly attached carbon, known as a one-bond isotope effect. huji.ac.il

Heteronuclear Correlation Techniques (e.g., HMQC, HSQC) with Deuterated Nuclei

Heteronuclear correlation techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC) are 2D NMR experiments that establish correlations between protons and directly bonded heteronuclei, most commonly ¹³C or ¹⁵N. huji.ac.iljove.comlibretexts.org In the context of Tetra((2H3)methyl)urea, these experiments would be used to correlate any residual ¹H signals with their corresponding ¹³C signals.

For a partially deuterated sample, an HSQC or HMQC spectrum would show a cross-peak connecting the residual proton signal of the methyl group to the ¹³C signal of the same group. This can be a highly sensitive method for detecting low levels of residual protons. libretexts.org However, for a fully deuterated compound, no signals would be observed in a standard ¹H-¹³C HSQC/HMQC experiment due to the absence of one-bond ¹H-¹³C couplings. Specialized techniques that correlate ²H and ¹³C could be employed, though they are less common.

Dynamic NMR Studies for Methyl Group Rotational Barriers and Solvent Effects in Deuterated Systems

Dynamic NMR (DNMR) spectroscopy can be used to study the rotational barriers of the methyl groups in Tetra((2H3)methyl)urea. The rotation around the C-N bonds in ureas is often restricted, leading to distinct signals for methyl groups in different environments at low temperatures. As the temperature increases, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a single peak.

The study of deuterated systems can provide insights into kinetic isotope effects on these rotational barriers. fu-berlin.de Solvent effects also play a significant role in the dynamics of urea (B33335) derivatives. researchgate.netsynmr.in For instance, the choice of a deuterated solvent can influence solvent-solute interactions and, consequently, the rotational dynamics. researchgate.net Comparing the dynamic behavior in different solvents can reveal information about the nature of these interactions.

Long-Range Deuterium Isotope Effects on NMR Parameters

The substitution of hydrogen with deuterium can cause small changes in the chemical shifts of nuclei several bonds away, an effect known as a long-range isotope effect. huji.ac.ilrsc.orgnih.gov These effects are generally small but can be detected with high-resolution NMR. In Tetra((2H3)methyl)urea, the deuteration of the methyl groups can induce small upfield or downfield shifts in the ¹³C chemical shift of the carbonyl carbon (a three-bond isotope effect, ³ΔC(D)). huji.ac.il

The magnitude and sign of these long-range isotope effects can be influenced by factors such as molecular geometry and electronic structure. nih.govresearchgate.netrsc.org For example, three-bond isotope effects are known to depend on the torsion angle between the observed nucleus and the deuterium atom. huji.ac.il Studying these subtle effects can provide additional structural information about the molecule. nih.govnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Isotope-Sensitive Modes and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a valuable tool for studying the structure and conformational properties of molecules. The substitution of hydrogen with deuterium leads to predictable shifts in the vibrational frequencies of bonds involving these atoms, providing a clear signature of isotopic labeling.

In the IR and Raman spectra of Tetra((2H3)methyl)urea, the most significant changes compared to the non-deuterated analog are expected in the regions corresponding to the C-H stretching and bending vibrations of the methyl groups. The C-H stretching vibrations typically appear in the 2800-3000 cm⁻¹ region. Upon deuteration, these are replaced by C-D stretching vibrations, which occur at lower frequencies (around 2050–2300 cm⁻¹) due to the heavier mass of deuterium. nih.gov

Similarly, the C-H bending (scissoring and rocking) modes will also shift to lower wavenumbers. These isotopic shifts can be used to confirm the deuteration of the methyl groups and to study the conformational properties of the molecule, as different conformers may exhibit distinct vibrational spectra. doi.orgnih.gov The analysis of these isotope-sensitive modes can provide detailed information about the molecular structure and intermolecular interactions.

Interactive Data Table: NMR Chemical Shifts of Tetramethylurea

| Nucleus | Non-deuterated (ppm) | Tetra((2H3)methyl)urea (ppm) |

| ¹H (Methyl) | ~2.81 | Not applicable (residual signal) |

| ¹³C (Carbonyl) | ~165.3 | ~165.3 (slight isotope shift) |

| ¹³C (Methyl) | ~38.6 | ~38.6 (upfield isotope shift and multiplet) |

Interactive Data Table: Vibrational Frequencies of Tetramethylurea

| Vibrational Mode | Non-deuterated (cm⁻¹) | Tetra((2H3)methyl)urea (cm⁻¹) |

| C-H Stretch | 2800-3000 | Not applicable |

| C-D Stretch | Not applicable | ~2050-2300 |

| C=O Stretch | ~1645 | ~1645 |

Analysis of C-D Stretching and Bending Frequencies

The substitution of hydrogen with deuterium in the methyl groups of tetramethylurea results in significant shifts in the vibrational frequencies associated with these groups, primarily due to the increased mass of deuterium. These shifts are particularly pronounced for the C-D stretching and bending modes.

In the infrared (IR) and Raman spectra of N,N,N',N'-tetramethylurea (TMU), the C-H stretching vibrations of the methyl groups typically appear in the 2900-3000 cm⁻¹ region. Upon deuteration to form Tetra((2H3)methyl)urea (TMU-d12), these C-D stretching vibrations are expected to shift to lower frequencies, approximately in the 2100-2250 cm⁻¹ range. This is a direct consequence of the heavier mass of the deuterium atom, which lowers the vibrational frequency according to the principles of the harmonic oscillator model.

Similarly, the C-H bending (scissoring and rocking) vibrations, which are observed for TMU in the 1400-1500 cm⁻¹ and lower frequency regions, will also shift to lower wavenumbers in the spectrum of TMU-d12. For instance, the asymmetrical and symmetrical bending modes of the CD₃ group are anticipated to be observed at approximately 1040-1080 cm⁻¹ and 950-1000 cm⁻¹, respectively.

A comparative analysis of the vibrational spectra of TMU and TMU-d12 allows for the unambiguous assignment of vibrational modes involving the methyl groups. Theoretical calculations, such as those based on Density Functional Theory (DFT), can provide accurate predictions of these vibrational frequencies, aiding in the experimental assignments. researchgate.net

Table 1: Predicted Vibrational Frequencies for C-D Modes in Tetra((2H3)methyl)urea

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| C-D Asymmetric Stretching | 2220 - 2250 |

| C-D Symmetric Stretching | 2100 - 2150 |

| CD₃ Asymmetric Bending (Scissoring) | 1060 - 1080 |

| CD₃ Symmetric Bending (Umbrella) | 950 - 1000 |

| CD₃ Rocking | 800 - 850 |

Investigation of Conformational Preferences and Vibrational Coupling through Deuteration

The conformational landscape of urea derivatives is of significant interest, and isotopic substitution can be a subtle yet powerful probe of these preferences. In tetramethylurea, rotation around the C-N bonds can lead to different conformational isomers. While the barrier to rotation is influenced by steric and electronic factors, the effect of deuteration on the conformational equilibrium is generally small. However, the changes in vibrational spectra upon deuteration can reveal details about vibrational coupling between different modes within the molecule.

Deuteration of the methyl groups effectively decouples the C-D vibrations from other skeletal modes that may have similar frequencies to the original C-H vibrations. This simplification of the spectrum in certain regions can help in the analysis of complex vibrational bands that arise from the coupling of multiple modes. For instance, Fermi resonance, which can occur between a fundamental vibration and an overtone or combination band of similar frequency, can be altered or eliminated upon deuteration, providing clearer spectral interpretation.

Mass Spectrometry (MS) for Isotopic Composition and Fragmentation Pathway Elucidation

Mass spectrometry is an indispensable tool for the analysis of isotopically labeled compounds, providing information on the extent of labeling and the fragmentation pathways of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Isotopologue Ratio Determination

High-resolution mass spectrometry (HRMS) allows for the accurate determination of the mass-to-charge ratio (m/z) of ions, which is crucial for confirming the isotopic composition of Tetra((2H3)methyl)urea. The non-deuterated N,N,N',N'-tetramethylurea has a monoisotopic mass of 116.0950 Da. With the replacement of all twelve hydrogen atoms with deuterium, the theoretical monoisotopic mass of Tetra((2H3)methyl)urea is 128.1703 Da.

HRMS can distinguish between the different isotopologues of the compound, which may be present due to incomplete deuteration. By analyzing the relative intensities of the peaks corresponding to different numbers of deuterium atoms, the isotopic purity of the sample can be precisely quantified. This is essential for studies where a high degree of deuteration is required.

Collision-Induced Dissociation (CID) and Fragmentation Pattern Analysis of Labeled Species for Mechanistic Inference

Collision-induced dissociation (CID) is a tandem mass spectrometry technique used to fragment ions and elucidate their structure. wikipedia.org The fragmentation pattern of Tetra((2H3)methyl)urea provides valuable information about its structure and the mechanisms of its dissociation in the gas phase.

The electron ionization (EI) mass spectrum of N,N,N',N'-tetramethylurea shows a prominent molecular ion peak at m/z 116 and a base peak at m/z 72, which corresponds to the [ (CH₃)₂NCO ]⁺ ion formed by the loss of a dimethylamino radical. nih.govnist.govnist.govmassbank.eu Other significant fragments are observed at m/z 44 and 42.

For Tetra((2H3)methyl)urea, the molecular ion is expected at m/z 128. The fragmentation pattern will be analogous, but with mass shifts corresponding to the deuterated fragments. The base peak, resulting from the loss of a deuterated dimethylamino radical, is expected at m/z 78 ([ (CD₃)₂NCO ]⁺). The observation of these shifted fragments confirms the location of the deuterium labels on the methyl groups.

Table 2: Predicted m/z Values for Key Fragments in the Mass Spectrum of Tetra((2H3)methyl)urea

| Fragment Ion | Structure | Predicted m/z for Tetra((2H3)methyl)urea |

|---|---|---|

| Molecular Ion | [C(N(CD₃)₂)₂O]⁺ | 128 |

| [M - N(CD₃)₂]⁺ | [(CD₃)₂NCO]⁺ | 78 |

| [N(CD₃)₂]⁺ | [N(CD₃)₂]⁺ | 50 |

| [CD₃NCO]⁺ | [CD₃NCO]⁺ | 60 |

By analyzing the fragmentation of partially deuterated species, it is possible to gain further insight into the fragmentation mechanisms, such as determining if there are any hydrogen/deuterium scrambling processes occurring prior to dissociation. nih.govosu.edu

Hydrogen-Deuterium Exchange Mass Spectrometry for Probing Molecular Dynamics

While Tetra((2H3)methyl)urea is already fully deuterated at its methyl positions, the principles of hydrogen-deuterium exchange (HDX) mass spectrometry can be discussed in the context of its interactions with other molecules or its behavior in a protic solvent. HDX-MS is a powerful technique for studying the conformational dynamics and solvent accessibility of molecules. nih.govwikipedia.orgnih.govbiophysics-reports.orgnih.govnih.govresearchgate.net

If Tetra((2H3)methyl)urea were to be dissolved in a protic solvent like H₂O, there would be no exchange at the C-D bonds under normal conditions, as these are not readily exchangeable. However, if the molecule were to participate in a reaction or interaction where a C-H/D bond is activated, HDX-MS could be used to monitor this process.

More relevantly, the use of Tetra((2H3)methyl)urea as a chemical probe or in a mixture with its non-deuterated counterpart can be analyzed by HDX-MS to study intermolecular interactions. For example, if it were to bind to a protein, changes in the HDX rate of the protein's amide hydrogens upon binding could provide information about the binding site and any conformational changes induced by the ligand. nih.govbiophysics-reports.orgnih.govresearchgate.net

X-ray Crystallography of Deuterated Urea Derivatives (if applicable for solid-state structural studies)

X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state. While the crystal structure of N,N,N',N'-tetramethylurea has been determined, obtaining the crystal structure of Tetra((2H3)methyl)urea would provide valuable comparative data. nih.gov

A comparative crystallographic study of deuterated and non-deuterated urea derivatives can therefore provide precise information on the geometric isotope effect. rsc.org Furthermore, for complex systems, selective deuteration can be used in conjunction with neutron diffraction to help locate hydrogen/deuterium atoms more accurately than with X-ray diffraction alone, as deuterium has a larger neutron scattering length than hydrogen.

In the case of Tetra((2H3)methyl)urea, an X-ray crystallographic study would allow for a detailed comparison of its solid-state conformation and packing with that of its non-deuterated analogue, revealing any subtle structural changes induced by the complete deuteration of its methyl groups.

Mechanistic Investigations Utilizing Tetra 2h3 Methyl Urea As a Chemical Probe

Kinetic Isotope Effects (KIE) Studies

The study of kinetic isotope effects (KIEs) is a fundamental tool in physical organic chemistry for determining reaction mechanisms. libretexts.org It involves measuring the change in the rate of a reaction when an atom in the reactant is replaced by one of its isotopes. wikipedia.org The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H or D) in Tetra((2H3)methyl)urea results in a significant mass change, making the deuterium KIE a particularly sensitive probe of reaction mechanisms. libretexts.org

The magnitude of the deuterium KIE provides crucial information about whether a C-H bond is broken in the rate-determining step of a reaction.

Primary Kinetic Isotope Effects (PKIEs) : A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed during the rate-determining step of the reaction. libretexts.org For reactions involving the cleavage of a C-D bond in Tetra((2H3)methyl)urea, a significant PKIE (typically kH/kD > 2) is expected. pharmacy180.com This is because the C-D bond has a lower zero-point vibrational energy than a C-H bond, requiring more energy to break and thus resulting in a slower reaction rate. google.com For example, in a hypothetical demethylation reaction where a C-D bond of a methyl group is cleaved in the slowest step, a large kH/kD value would be a clear indicator of this process. libretexts.orgpharmacy180.com

Secondary Kinetic Isotope Effects (SKIEs) : A secondary KIE arises when the isotopically substituted bond is not directly involved in bond-breaking or bond-forming in the rate-determining step. princeton.edu These effects are generally smaller than PKIEs, with kH/kD values typically ranging from 0.7 to 1.5. wikipedia.org SKIEs are often associated with changes in the hybridization state of the carbon atom to which the deuterium is attached. For instance, if a reaction involving Tetra((2H3)methyl)urea causes the carbon of a methyl group to change from sp³ to sp² hybridization in the transition state, a small, normal KIE (kH/kD > 1) might be observed due to changes in the C-D bending vibrations. princeton.edu Conversely, a change from sp² to sp³ typically results in an inverse KIE (kH/kD < 1).

Illustrative Deuterium Kinetic Isotope Effects in Reactions of Tetra((2H3)methyl)urea

| Reaction Type | Isotope Location | Bond Cleavage in RDS? | KIE Type | Typical kH/kD Value | Mechanistic Implication |

|---|---|---|---|---|---|

| N-Demethylation | Methyl C-D | Yes | Primary | ~2–8 | C-D bond breaking is the rate-determining step. pharmacy180.com |

| Carbonyl Addition | Methyl C-D | No | Secondary | ~1.0–1.3 | Indicates changes in steric or electronic environment near the methyl group in the transition state. pharmacy180.com |

| Enzyme Inhibition | Methyl C-D | Yes (Metabolic Cleavage) | Primary | >2 | Deuteration at a metabolically vulnerable site slows down inactivation, increasing bioavailability. nih.gov |

The precise value of a KIE can offer detailed information about the geometry of the transition state. wayne.edu By comparing experimentally measured KIEs with values calculated for various theoretical transition state models, chemists can deduce the nature of bonding in this transient species. google.comnih.gov

For example, in a methyl transfer reaction involving Tetra((2H3)methyl)urea, the magnitude of the primary KIE can distinguish between an "early," "late," or "symmetrical" transition state. A maximal KIE often corresponds to a symmetrical transition state where the C-D bond is about half-broken. pharmacy180.com Smaller primary KIEs may suggest a transition state that is either more reactant-like (early) or more product-like (late). pharmacy180.com Secondary KIEs are also powerful probes, providing information about the steric and electronic environment around the reaction center in the transition state. princeton.edu

Interpreting KIEs requires consideration of the reaction context, particularly whether it is catalyzed.

Non-Catalyzed Reactions : In simple, single-step non-catalyzed reactions, the observed KIE directly reflects the isotope effect of the rate-determining step. The traditional interpretation, linking a significant primary KIE to bond cleavage in this step, is generally straightforward. osti.gov

Isotopic Tracing in Complex Reaction Pathways

Beyond KIEs, the deuterium labels in Tetra((2H3)methyl)urea serve as tracers to map the journey of atoms and molecular fragments through complex reaction sequences. By analyzing the distribution of deuterium in the products and intermediates, it is possible to reconstruct intricate reaction pathways. researchgate.netacs.org

Isotopic labeling is an indispensable tool for tracking atoms during intramolecular processes where the reactant and product are isomers. If a reaction involves the rearrangement of the methyl groups of Tetra((2H3)methyl)urea, the position of the CD₃ groups in the final product can reveal the specific mechanism of the rearrangement. For example, it could differentiate between a concerted princeton.eduacs.org-shift versus a dissociative-recombination mechanism. Mass spectrometry and NMR spectroscopy are powerful techniques for determining the precise location of deuterium atoms in the resulting molecules. nih.gov

Tetra((2H3)methyl)urea is also valuable for studying reactions where atoms or groups are exchanged between different molecules. mdpi.com For instance, in studies of transmethylation reactions, reacting Tetra((2H3)methyl)urea with an unlabeled acceptor molecule allows chemists to follow the transfer of the deuterated methyl group (CD₃). nih.gov

Observing the distribution of deuterium among reactants, products, and even the solvent can uncover hidden exchange pathways or scrambling processes. youtube.com For example, if Tetra((2H3)methyl)urea is used in a reaction mixture, the appearance of deuterium in other molecules indicates that an intermolecular exchange has occurred. The rate and pattern of this deuterium scrambling can provide quantitative data on the kinetics of these exchange processes. nih.gov

Illustrative Isotopic Tracing Applications of Tetra((2H3)methyl)urea

| Application | Experimental Approach | Information Gained | Analytical Technique |

|---|---|---|---|

| Intramolecular Rearrangement | Subject Tetra((2H3)methyl)urea to rearrangement conditions and analyze product structure. | Determines if methyl groups migrate and elucidates the migration pathway. | NMR, Mass Spectrometry |

| Intermolecular Methyl Transfer | React Tetra((2H3)methyl)urea with an unlabeled acceptor molecule. | Confirms the transfer of the CD₃ group and can quantify the reaction rate. nih.gov | Mass Spectrometry, GC-MS |

| Hydrogen/Deuterium Scrambling | Monitor the deuterium content of all species in the reaction mixture over time. | Reveals unintended or side-reaction exchange pathways with solvent or other reagents. youtube.com | NMR, Isotope Ratio Mass Spectrometry |

Solvent Effects on Reaction Pathways and Reactivity with Labeled Urea (B33335)

No research articles or data were found that specifically investigate the solvent effects on reaction pathways and reactivity using Tetra((2H3)methyl)urea.

Role in Understanding Reaction Stereoselectivity (if applicable to chiral analogues)

No literature was identified that discusses the use of Tetra((2H3)methyl)urea or its chiral analogues in the study of reaction stereoselectivity.

Applications of Deuterium Labeled Urea Derivatives in Specialized Research Contexts

As Internal Standards in Quantitative Analytical Methodologies (e.g., mass spectrometry)

In the field of quantitative analysis, particularly in chromatography coupled with mass spectrometry, the use of stable isotope-labeled internal standards is considered the gold standard for accuracy and precision. Tetra((2H3)methyl)urea, with its twelve deuterium (B1214612) atoms, serves as an excellent internal standard for the quantification of its non-labeled counterpart, tetramethylurea, and other structurally similar analytes.

Stable isotope-labeled standards are ideal because they share nearly identical physicochemical properties with the analyte of interest. researchgate.net They co-elute during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer's source. However, they are readily distinguishable by their mass-to-charge (m/z) ratio due to the mass difference between hydrogen and deuterium. This allows for the correction of variations in sample preparation, injection volume, and matrix effects that can suppress or enhance the analyte signal.

Table 1: Advantages of Using Tetra((2H3)methyl)urea as an Internal Standard

| Feature | Advantage in Quantitative Analysis |

|---|---|

| Near-identical Retention Time | Co-elutes with the unlabeled analyte, ensuring that both experience the same chromatographic conditions and matrix effects at the point of detection. |

| Similar Ionization Efficiency | Experiences similar ionization suppression or enhancement as the analyte, leading to more accurate ratio measurements. |

| Distinct Mass Signal | Easily differentiated from the unlabeled analyte by mass spectrometry, allowing for precise and independent quantification of both signals. |

| Correction for Sample Loss | Compensates for any loss of analyte during sample extraction, purification, and handling steps, as the standard is lost at a proportional rate. |

Stable isotope dilution (SID) is a highly accurate quantitative technique that relies on the addition of a known quantity of a stable isotope-labeled compound, such as Tetra((2H3)methyl)urea, to a sample. The ratio of the naturally occurring analyte to the isotopically labeled standard is measured using mass spectrometry. researchgate.net Because the quantification is based on this ratio rather than the absolute signal intensity of the analyte, the method is highly robust and less susceptible to experimental variations. This approach is fundamental in fields requiring high precision, such as clinical diagnostics, environmental monitoring, and pharmaceutical research.

Probing Molecular Recognition and Host-Guest Interactions

Urea (B33335) and its derivatives are well-known for their ability to form strong hydrogen bonds and participate in other non-covalent interactions, making them crucial motifs in supramolecular chemistry and molecular recognition. mdpi.com The urea functional group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating self-assembly and binding to various molecular targets. mdpi.com While Tetra((2H3)methyl)urea lacks N-H donors, its carbonyl oxygen remains a potent hydrogen bond acceptor, and the molecule interacts through van der Waals forces and dipole-dipole interactions.

Table 2: Non-Covalent Interactions Involving Tetramethylurea Derivatives

| Interaction Type | Description | Role in Molecular Recognition |

|---|---|---|

| Hydrogen Bonding | The carbonyl oxygen acts as a hydrogen bond acceptor, interacting with donor groups on other molecules (e.g., water, alcohols). | Directs the geometry of binding and is crucial for the stability of host-guest complexes. |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron density. | Contribute significantly to the overall binding energy, especially within sterically complementary pockets of a host molecule. |

| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another. Tetramethylurea has a significant dipole moment. drugfuture.com | Influence the orientation of molecules in solution and in solid-state assemblies, contributing to the formation of ordered structures. |

Research on Solvent Properties and Solution Chemistry using Deuterated Analogs

Tetramethylurea is an aprotic, polar solvent with a high boiling point and miscibility with a wide range of organic solvents and water. wikipedia.orgchemicalbook.com These properties make it a useful medium for various chemical reactions. Using its deuterated analog, Tetra((2H3)methyl)urea, provides a unique advantage in spectroscopic studies, particularly Nuclear Magnetic Resonance (NMR), where the absence of proton signals from the solvent eliminates interference and allows for clear observation of the solute's proton signals.

The interaction between solutes and the surrounding solvent molecules dictates much of their chemical behavior. The dynamics of the solvent molecules in the immediate vicinity of a solute, known as the solvation shell, are of fundamental interest. Studies using techniques like dielectric relaxation spectroscopy and terahertz spectroscopy have investigated the hydration shell around tetramethylurea. amolf.nl

Research has shown that the water molecules in the hydration shell of the hydrophobic methyl groups of tetramethylurea exhibit significantly slower reorientational dynamics compared to bulk water. amolf.nl This "slowing down" effect is a hallmark of hydrophobic hydration. The use of Tetra((2H3)methyl)urea in such studies, particularly when combined with techniques sensitive to isotopic composition like neutron scattering, can help to further delineate the structure and dynamics of these solvation shells.

Table 3: Research Findings on the Hydration Shell of Tetramethylurea

| Technique | Key Finding | Reference |

|---|---|---|

| Dielectric Relaxation Spectroscopy | Water molecules in the hydrophobic hydration shell reorient 3 to 10 times slower than bulk water. | amolf.nl |

| GHz-THz Spectroscopy & fs-IR Spectroscopy | The hydration shell of each tetramethylurea molecule consists of approximately 8-12 "slow" water molecules. | amolf.nl |

| Molecular Dynamics Simulations | Tetramethylurea influences the structure and dynamics of the surrounding aqueous solution. | sigmaaldrich.com |

Applications in Materials Science for Fundamental Understanding (e.g., neutron scattering contrast variation)

Neutron scattering is a powerful technique for probing the structure and dynamics of materials at the molecular level. Unlike X-rays, which scatter from electrons, neutrons scatter from atomic nuclei. A key feature of neutron scattering is that the scattering cross-section varies significantly between isotopes, most notably between hydrogen and deuterium. embl-hamburg.de

This large difference in scattering length density allows for a technique called contrast variation. nih.govnih.gov By selectively deuterating components within a multi-component system, researchers can make certain parts of the structure "visible" or "invisible" to neutrons. Tetra((2H3)methyl)urea is an ideal tool for such experiments. For instance, in a study of a polymer dissolved in tetramethylurea, using the deuterated solvent would enhance the scattering signal from the hydrogen-containing polymer. Conversely, if a deuterated polymer is dissolved in non-deuterated tetramethylurea, the solvent's signal would be dominant.

By performing small-angle neutron scattering (SANS) experiments on mixtures containing Tetra((2H3)methyl)urea, its non-deuterated counterpart, and deuterated solvents (like D₂O), researchers can precisely model the size, shape, and interactions of molecular aggregates and solute-solvent structures. iaea.org This provides fundamental insights into the organization of molecules in solutions and soft materials, which is crucial for the rational design of new materials with tailored properties.

Studying Dynamics and Structure in Soft Matter or Polymer Systems with Labeled Components

Deuterium-labeled compounds like Tetra((2H3)methyl)urea are invaluable in the study of soft matter and polymer systems, particularly when using neutron scattering techniques. iaea.org The significant difference in the neutron scattering length of deuterium compared to hydrogen allows for "contrast variation". iaea.org This technique enables researchers to selectively highlight or "mask" different components of a complex system.

In a polymer solution or blend, for instance, using a deuterated solvent like Tetra((2H3)methyl)urea can make the non-deuterated polymer chains "visible" to neutrons, allowing for the determination of their size, shape, and conformation. By analyzing the scattered neutron patterns, detailed information about the dynamics of polymer chains, such as their diffusion and relaxation times, can be obtained. This is crucial for understanding the viscoelastic properties and processing behavior of polymeric materials. nih.gov

Environmental Fate and Transport Studies (focus on tracing mechanisms, not general impact)

In environmental science, isotopically labeled compounds are essential for tracing the movement and transformation of substances in soil and water. chemicalbook.com Tetra((2H3)methyl)urea can be used as a tracer to study the transport mechanisms of small, polar, and water-soluble organic molecules in various environmental compartments.

For example, it can be introduced into a soil column or a groundwater model to simulate the movement of urea-based pollutants. By monitoring the concentration of the deuterated compound at different points over time, researchers can determine key transport parameters such as advection, dispersion, and retardation. The deuterium label provides a clear and unambiguous signal that can be distinguished from naturally occurring compounds, allowing for precise tracking of the compound's fate without altering the chemical properties of the system being studied.

Future Research Directions and Emerging Avenues for Tetra 2h3 Methyl Urea Studies

Development of Novel and More Efficient Synthetic Routes for Isotopically Labeled Ureas

The synthesis of isotopically labeled compounds, including deuterated ureas, is a cornerstone of mechanistic studies and drug development. nih.gov Current methods for producing deuterated amino acids, for instance, include chemical synthesis using deuterated reagents and fermentation in deuterated media. mdpi.com However, these approaches can be costly and technically demanding. mdpi.com Future research will likely focus on developing more practical, efficient, and cost-effective synthetic routes.

Recent advancements have explored greener methods for deuterium (B1214612) introduction. researchgate.netnih.gov One promising approach involves an Al-D₂O system, which provides a safe and accessible source of deuterium. researchgate.net The reactivity of this system can be enhanced using ultrasonic or microwave irradiation, accelerating the hydrogen-deuterium exchange in various organic molecules. researchgate.netnih.gov

For the synthesis of labeled ureas specifically, palladium(II)-mediated oxidative carbonylation using labeled carbon monoxide has been demonstrated as a viable route for producing both symmetrical and unsymmetrical ureas. nih.gov Another innovative approach is the Staudinger aza-Wittig (SAW) reaction, which allows for the labeling of linear urea (B33335) derivatives with carbon isotopes from CO₂. semanticscholar.orgresearchgate.net This method has shown high chemoselectivity and robustness, making it suitable for late-stage labeling of complex molecules. semanticscholar.orgresearchgate.net

Future efforts will likely aim to expand the substrate scope of these reactions, improve catalyst efficiency, and develop one-pot procedures to streamline the synthesis of deuterated ureas like Tetra((2H3)methyl)urea. The development of methodologies that utilize readily available and inexpensive deuterium sources will be a key focus.

| Synthetic Method | Key Features | Potential for Deuterated Ureas |

| Al-D₂O System | Utilizes a safe and readily available deuterium source; can be enhanced with ultrasound or microwaves. researchgate.netnih.gov | Offers a potentially greener and more cost-effective route for H-D exchange in urea precursors. |

| Palladium(II)-mediated Oxidative Carbonylation | Allows for the synthesis of both symmetrical and unsymmetrical ureas from labeled CO. nih.gov | Could be adapted for deuterium labeling by using deuterated amine precursors. |

| Staudinger aza-Wittig (SAW) Reaction | Enables the labeling of ureas from labeled CO₂ with high chemoselectivity. semanticscholar.orgresearchgate.net | Provides a versatile method for introducing isotopic labels into a wide range of urea derivatives. |

| Electrochemical Synthesis | Offers a sustainable approach to urea synthesis under ambient conditions by co-reducing CO₂ and nitrogen sources. oaepublish.comrsc.org | Presents an emerging avenue for the direct synthesis of isotopically labeled ureas using labeled starting materials. |

Integration of Deuterium Labeling with Advanced In-Situ Spectroscopic Techniques for Real-Time Mechanistic Monitoring

Understanding the intricate details of reaction mechanisms is crucial for the development of new chemical transformations. The integration of deuterium labeling with advanced in-situ spectroscopic techniques offers a powerful tool for real-time monitoring of these processes. Deuterium's unique spectroscopic signature, arising from its different mass compared to protium (B1232500), allows for the tracking of specific atoms throughout a reaction.

Fourier Transform Infrared (FTIR) spectroscopy has been shown to be a viable method for the in-situ determination of deuterium content in water, highlighting its potential for monitoring H-D exchange reactions in real-time. rsc.orgrsc.orgresearchgate.net This technique can provide continuous data on the progress of deuteration, offering insights into reaction kinetics and mechanisms. rsc.orgrsc.org

Magnetic Resonance Spectroscopy (MRS) and Deuterium Metabolic Imaging (DMI) are other powerful techniques that leverage the properties of deuterium. nih.gov DMI, in particular, allows for the three-dimensional observation of the metabolic fate of deuterated substrates, providing spatial and temporal information on biochemical pathways. nih.gov While often used in biological systems, the principles of DMI can be adapted to monitor chemical reactions in situ, tracking the incorporation and transformation of deuterated fragments within a reaction mixture. The low natural abundance of deuterium ensures a high signal-to-background ratio, making it an excellent tracer. nih.gov

Future research will likely focus on combining various in-situ techniques to gain a more comprehensive understanding of reaction mechanisms. For example, the simultaneous use of in-situ FTIR and NMR spectroscopy could provide complementary information on the structural changes and isotopic distribution during the synthesis or transformation of deuterated ureas.

| Spectroscopic Technique | Principle | Application in Real-Time Monitoring |

| In-situ FTIR | Monitors changes in vibrational frequencies upon isotopic substitution. rsc.orgrsc.orgresearchgate.net | Allows for the continuous tracking of H-D exchange and the formation of deuterated products. rsc.orgrsc.org |

| In-situ NMR/MRS | Detects the distinct resonance frequency of deuterium nuclei. nih.gov | Can be used to follow the incorporation of deuterium into specific molecular positions and identify intermediates. |

| Deuterium Metabolic Imaging (DMI) | Provides spatial and temporal information on the distribution of deuterated compounds. nih.gov | Adaptable for chemical reaction monitoring to visualize the transport and conversion of deuterated species in heterogeneous systems. |

| Thermal Desorption Spectroscopy (TDS) | Measures the outgassing of molecules as a function of temperature. researchgate.net | Can be combined with other techniques to study the stability and decomposition of deuterated compounds. researchgate.net |

Expansion of Computational Models for Highly Accurate Prediction of Complex Isotope Effects in Larger Systems

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms, providing information about the transition state structure and the nature of bond-breaking and bond-forming events. nih.gov Computational modeling plays a crucial role in interpreting and predicting KIEs. nih.govacs.org However, accurately calculating KIEs, especially in larger and more complex systems, remains a significant challenge.

Current computational methods, such as semiclassical instanton (SCI) theory and the quantum classical path (QCP) method, can provide valuable insights into nuclear quantum mechanical effects like tunneling. nih.govnih.gov These models have been successfully applied to study reactions with large KIEs. nih.gov Despite these advances, there is a need for the development of more robust and computationally efficient models that can be applied to a wider range of chemical systems.

Future research in this area will likely focus on several key aspects. Firstly, the development of more accurate potential energy surfaces is crucial for reliable KIE predictions. This may involve the use of higher-level electronic structure methods or the development of more sophisticated machine learning potentials. Secondly, there is a need for improved methods to account for the complex interplay of factors that can influence KIEs, such as solvent effects and conformational dynamics.

The expansion of these computational models will be instrumental in understanding the subtle effects of isotopic substitution in molecules like Tetra((2H3)methyl)urea. For example, accurate predictions of the secondary KIEs arising from the deuterated methyl groups could provide detailed information about the electronic and steric environment of the urea carbonyl group during a reaction.

New Applications in Green Chemistry and Sustainable Synthesis Leveraging Isotopic Probes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Isotopic labeling, particularly with deuterium, can be a valuable tool in achieving these goals. The substitution of hydrogen with deuterium can alter the metabolic pathways of molecules, a principle that has been successfully applied in the pharmaceutical industry to improve the pharmacokinetic profiles of drugs. nih.govresearchgate.net This "deuterium switch" can lead to more stable and longer-lasting drugs, potentially reducing the required dosage and minimizing side effects. nih.govresearchgate.netnih.gov

In the context of sustainable synthesis, deuterated compounds can serve as probes to investigate reaction mechanisms and optimize catalytic processes. By understanding the role of specific C-H bonds in a reaction, catalysts can be designed to be more selective and efficient, reducing waste and energy consumption. The use of greener deuteration methods, such as the Al-D₂O system, further contributes to the sustainability of these processes. researchgate.netnih.gov

Future applications in this area could involve the use of deuterated ureas as catalysts or additives in chemical reactions. The altered electronic and steric properties of the deuterated molecule could influence its catalytic activity and selectivity. Furthermore, the use of isotopic labeling in conjunction with in-situ monitoring techniques can aid in the rapid optimization of reaction conditions for sustainable chemical production.

Role of Deuterated Urea Derivatives in Fundamental Chemical Principles Research and Education

Deuterated compounds, including derivatives of urea, serve as excellent tools for teaching and reinforcing fundamental chemical principles. The study of KIEs, for example, provides a tangible demonstration of quantum mechanical effects in chemistry, a topic that can often be abstract for students. youtube.com By comparing the reactivity of Tetra((2H3)methyl)urea with its non-deuterated counterpart, students can directly observe the consequences of isotopic substitution on reaction rates and equilibria.

The synthesis of deuterated ureas can also be incorporated into undergraduate laboratory curricula to introduce students to the techniques of isotopic labeling and the characterization of labeled compounds using methods like NMR and mass spectrometry. youtube.com These experiments can provide hands-on experience with important concepts in organic synthesis and analytical chemistry.

In fundamental research, deuterated urea derivatives can be used to probe a variety of chemical phenomena. For instance, they can be employed to study hydrogen bonding interactions, as the strength of a hydrogen bond can be subtly affected by isotopic substitution. They can also be used to investigate the dynamics of molecular motion and conformational changes using techniques like neutron scattering. The insights gained from such studies can contribute to a deeper understanding of the structure and reactivity of organic molecules.

Q & A

Q. Q1. What are the key spectroscopic techniques for characterizing Tetra((2H3)methyl)urea, and how should data interpretation address isotopic labeling effects?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm methyl deuteration. For example, methyl singlets at δH 2.56 (s, 2H3) and δC 43.7/44.5 correlate with deuterated methyl groups in HMBC spectra .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight shifts due to isotopic substitution (²H3 vs. ¹H).

- Isotope Effects : Account for deuterium-induced peak splitting or signal suppression in NMR. Use solvent-matched controls to isolate isotopic artifacts .

Q. Q2. How can synthetic routes for Tetra((2H3)methyl)urea be optimized for isotopic purity?

Methodological Answer :

- Deuterated Precursors : Use deuterated methylamine (CD₃NH₂) in urea-forming reactions to minimize isotopic dilution.

- Purification : Employ column chromatography with deuterated solvents (e.g., D₂O or CDCl₃) to avoid proton exchange. Validate purity via isotopic enrichment ratios (e.g., >98% ²H3) using quantitative NMR .

Advanced Research Questions

Q. Q3. How do isotopic substitutions in Tetra((2H3)methyl)urea influence its thermodynamic stability in aqueous solutions?

Methodological Answer :

- Solubility Studies : Measure solubility in H₂O vs. D₂O to assess deuteration effects on hydrogen bonding. Use isothermal titration calorimetry (ITC) to quantify ΔG and ΔH changes .

- Kinetic Isotope Effects (KIE) : Compare hydrolysis rates under acidic/basic conditions. For example, ²H3-methyl groups may reduce reaction rates due to increased bond strength, requiring Arrhenius analysis to resolve KIE contributions .

Q. Q4. What statistical methods are recommended for resolving contradictions in reaction yield data for deuterated analogs?

Methodological Answer :

- Multivariate Analysis : Apply ANOVA to identify variables (e.g., solvent polarity, temperature) causing yield discrepancies.

- Error Propagation : Use Monte Carlo simulations to quantify uncertainty in isotopic enrichment measurements. Reference IUPAC guidelines for error reporting in thermodynamic studies .

Q. Q5. How can computational models (e.g., DFT) guide the design of experiments involving Tetra((2H3)methyl)urea?

Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvent interactions to predict deuteration effects on solubility. Compare with experimental data to validate force fields.

- Reaction Pathway Analysis : Use density functional theory (DFT) to identify transition states in urea hydrolysis. Cross-reference with experimental kinetic data to refine activation energy estimates .

Data Presentation and Reproducibility

Q. Q6. What are best practices for presenting isotopic labeling data in peer-reviewed journals?

Methodological Answer :

- Tables : Include isotopic enrichment ratios, solvent systems, and spectroscopic validation (e.g., NMR/HRMS peaks) in tabular format.

- Reproducibility : Deposit raw spectral data in repositories like Zenodo or Figshare, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable). Cite datasets using DOIs .

Q. Q7. How should researchers address conflicting literature reports on the stability of deuterated urea derivatives?

Methodological Answer :

- Systematic Review : Conduct a meta-analysis of published stability constants, weighting studies by methodology rigor (e.g., IUPAC-compliant vs. non-standardized protocols).

- Controlled Replication : Reproduce key experiments under standardized conditions (pH, temperature) to isolate variables. Use Bayesian statistics to assess confidence intervals .

Interdisciplinary Applications

Q. Q8. What role does Tetra((2H3)methyl)urea play in isotope tracing studies for metabolic pathway analysis?

Methodological Answer :

- Tracer Design : Incorporate ²H3-methyl groups into urea to track nitrogen metabolism in cell cultures. Use LC-MS/MS to quantify labeled metabolites.

- Data Normalization : Correct for natural isotope abundance using software tools like XCMS or METLIN .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.